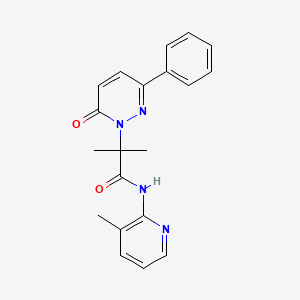

(2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

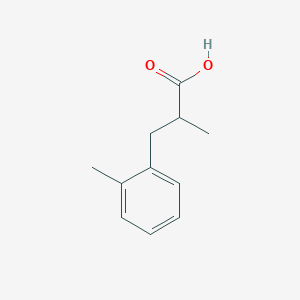

The compound "(2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a complex molecule that likely exhibits a range of biological activities due to the presence of the oxazole and triazole rings. These heterocyclic structures are commonly found in compounds with various pharmacological properties. The methoxyphenyl and bromophenyl groups suggest potential for interaction with biological targets, possibly through hydrogen bonding or halogen interactions.

Synthesis Analysis

The synthesis of related triazole compounds often employs "click chemistry," which is a highly efficient method involving organic azides and terminal alkynes. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is achieved by treating ethyl diazoacetate with aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles with good to high yields . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate methoxyphenyl and bromophenyl substituents.

Molecular Structure Analysis

The molecular structure of related oxazole and triazole compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was determined using single-crystal X-ray diffraction, revealing intramolecular hydrogen bonds and intermolecular interactions that stabilize the molecule . These structural insights are crucial for understanding the conformation and potential reactivity of the compound.

Chemical Reactions Analysis

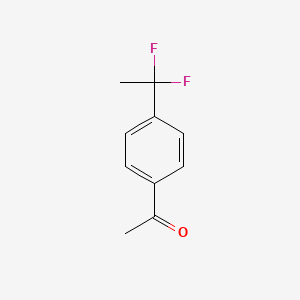

The chemical reactivity of triazole and oxazole derivatives is influenced by the presence of substituents on the rings. For instance, the bromo and methoxy groups in related compounds can participate in further chemical transformations, such as cross-coupling reactions . The carboxylate group present in the compound can also be easily modified to yield a variety of functional groups, which is advantageous for the synthesis of diverse derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by the presence of the oxazole and triazole rings, as well as the substituents attached to them. Compounds with similar structures have been shown to exhibit a range of biological activities, including antiproliferative , anti-inflammatory , and antioxidant properties . The solubility, stability, and reactivity of the compound can be inferred from related compounds, which have been studied using techniques like HPLC/DAD-MS and NMR spectroscopy .

Applications De Recherche Scientifique

Synthesis and Biological Activities

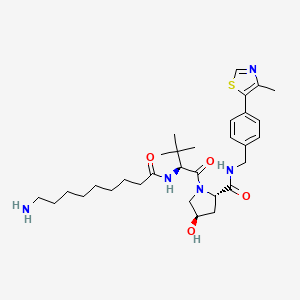

Synthesis and Antibacterial Activity : A study by Nagaraj, Srinivas, & Rao (2018) synthesized novel compounds from 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and 1-arylpiperazine. These compounds demonstrated significant antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae.

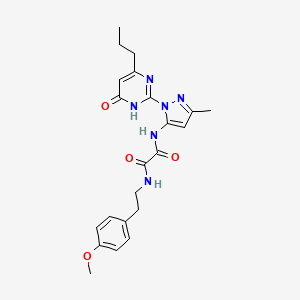

Structural Assignation : In another study, Wujec and Typek (2023) obtained a novel compound structurally similar to our compound of interest in good yield and assigned its structure using HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).

Chemical Synthesis and Structure Analysis : Kariuki et al. (2022) conducted a chemical synthesis of a compound structurally related to our compound of interest. They used NMR spectroscopy and X-ray diffraction for structural determination (Kariuki et al., 2022).

Synthesis of Triazole Derivatives for Biological Activities : Another study focused on the synthesis of novel 1,2,3-triazole tethered β-carboline derivatives. These compounds, including those with a 4-bromophenyl substituent, showed promising cytotoxic and antibacterial activities (Salehi et al., 2016).

Synthesis and Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with significant antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Synthesis of Triazolylmethyl Derivatives with Antidiabetic Activity : Vaddiraju et al. (2022) synthesized novel pyrazole-based heterocycles attached to a sugar moiety, showing moderate antidiabetic activity, highlighting the potential of similar structures for therapeutic applications (Vaddiraju et al., 2022).

Propriétés

IUPAC Name |

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN4O4/c1-13-20(25-26-27(13)16-10-8-15(23)9-11-16)22(28)30-12-18-14(2)31-21(24-18)17-6-4-5-7-19(17)29-3/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCIURQEQAIGNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

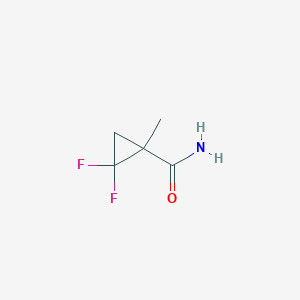

![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)

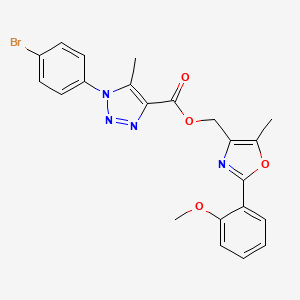

![3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012554.png)

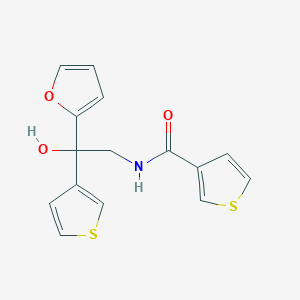

![N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3012555.png)

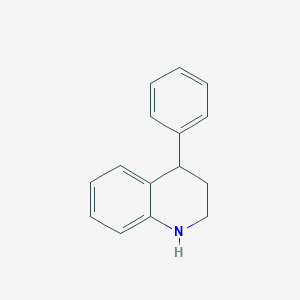

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate](/img/structure/B3012558.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)

![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)